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Compound of Interest

(R)-(4-Bromophenyl)
Compound Name:
(phenyl)methanamine

cat. No.: B8116889

Technical Guide: (R)-(4-Bromophenyl)
(phenyl)methanamine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-(4-Bromophenyl)
(phenyl)methanamine, a chiral amine that serves as a critical intermediate in the synthesis of
pharmaceutically active compounds. This document details its chemical identity, including CAS
number and structure, and presents in-depth information on its synthesis, and applications in
drug discovery, particularly as a precursor for d-opioid receptor ligands and antifungal agents.
Detailed experimental protocols, quantitative data, and visualizations of synthetic and biological
pathways are included to support researchers in their scientific endeavors.

Chemical Identity and Properties

(R)-(4-Bromophenyl)(phenyl)methanamine is a chiral primary amine with a single
stereocenter. Its enantiomerically pure form is essential for the stereospecific synthesis of
various active pharmaceutical ingredients (APISs).
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Property Value
IUPAC Name (1R)-1-(4-bromophenyl)-1-phenylmethanamine
CAS Number 220441-81-6 (free base)

220441-84-9 (hydrochloride salt)

Molecular Formula Ci3H12BrN

Molecular Weight 262.15 g/mol (free base)

298.61 g/mol (hydrochloride salt)

Appearance Neat oil (free base)
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Synthesis of (R)-(4-Bromophenyl)
(phenyl)methanamine

The synthesis of enantiomerically pure (R)-(4-Bromophenyl)(phenyl)methanamine can be
achieved through various methods, including asymmetric reduction of the corresponding imine
or resolution of a racemic mixture.

Asymmetric Synthesis

A common approach for the asymmetric synthesis of chiral amines is the catalytic reduction of
a prochiral imine.

Experimental Protocol: Asymmetric Reduction of N-(4-bromobenzhydrylidene)amine
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This protocol is adapted from methodologies for the asymmetric synthesis of
diarylmethylamines.

» Imine Formation: 4-Bromobenzophenone is reacted with a suitable amine source, such as
ammonia or a protected amine, in the presence of a dehydrating agent to form the
corresponding N-(4-bromobenzhydrylidene)amine.

o Asymmetric Reduction: The resulting imine is then subjected to asymmetric hydrogenation
using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine
ligand (e.g., (R)-BINAP). The reaction is typically carried out under a hydrogen atmosphere
in an appropriate organic solvent.

e Work-up and Purification: Following the reduction, the catalyst is removed by filtration. The
solvent is evaporated, and the crude product is purified by column chromatography to yield
enantiomerically enriched (R)-(4-Bromophenyl)(phenyl)methanamine. The enantiomeric
excess (ee) is determined by chiral HPLC.

Resolution of Racemic (*)-(4-Bromophenyl)
(phenyl)methanamine

Resolution of a racemic mixture is another widely used method to obtain the desired
enantiomer.

Experimental Protocol: Diastereomeric Salt Crystallization

This method relies on the formation of diastereomeric salts with a chiral resolving agent, which
have different solubilities and can be separated by fractional crystallization.

¢ Salt Formation: A solution of racemic (z)-(4-Bromophenyl)(phenyl)methanamine in a suitable
solvent (e.g., methanol or ethanol) is treated with a solution of a chiral resolving agent, such
as L-(+)-tartaric acid.

o Crystallization: The mixture is allowed to cool, leading to the selective crystallization of one
diastereomeric salt.

« |solation and Liberation of the Free Amine: The crystalline salt is collected by filtration and
can be recrystallized to improve diastereomeric purity. The purified salt is then treated with a
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base (e.g., NaOH) to liberate the free (R)-(4-Bromophenyl)(phenyl)methanamine, which is
subsequently extracted with an organic solvent.

Applications in Drug Development

(R)-(4-Bromophenyl)(phenyl)methanamine is a valuable building block in the synthesis of
various therapeutic agents.

Synthesis of 8-Opioid Receptor Ligands

This compound serves as a key intermediate in the preparation of selective d-opioid receptor
ligands, which are being investigated for their potential as analgesics with a reduced side-effect
profile compared to traditional opioids.[1]

Experimental Workflow: Synthesis of a 8-Opioid Receptor Ligand

The following diagram illustrates a generalized synthetic pathway for the preparation of a &-
opioid receptor agonist from (R)-(4-Bromophenyl)(phenyl)methanamine.
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Caption: Generalized workflow for the synthesis of a d-opioid receptor ligand.

Synthesis of Antifungal Agents

(R)-(4-Bromophenyl)(phenyl)methanamine is also utilized in the synthesis of chiral azole
derivatives, such as enantiomers of bifonazole and related compounds, which exhibit antifungal
properties.[1]

Experimental Protocol: Synthesis of a Chiral Azole Antifungal Agent
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» N-Alkylation: (R)-(4-Bromophenyl)(phenyl)methanamine is reacted with a suitable azole-
containing alkylating agent in the presence of a base to form the N-alkylated product.

 Purification: The crude product is purified by crystallization or column chromatography to
yield the final chiral azole antifungal agent. The biological activity of the synthesized
compound is then evaluated through in vitro antifungal assays against various fungal strains.

Signaling Pathway of the 8-Opioid Receptor

The d-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the
inhibitory G-protein, Gai/o. Activation of the d-opioid receptor by an agonist leads to a cascade
of intracellular events that ultimately modulate neuronal excitability and neurotransmitter
release.
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Caption: Simplified signaling pathway of the d-opioid receptor.
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Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and application of
(R)-(4-Bromophenyl)(phenyl)methanamine and its derivatives, as reported in the literature.

Parameter Method/Compound Value Reference

Enantiomeric Excess

Asymmetric Synthesis  >95% [1]
(ee)
] Diastereomeric Salt ]
Yield ) Variable
Resolution
0-Opioid Receptor o ) Varies (nM to uM
o . ) Derivative Ligand [1]
Binding Affinity (Ki) range)
Antifungal Activity Chiral Azole ]
o Varies (ug/mL range) [1]
(MIC) Derivative

Note: The specific values for yield and biological activity are highly dependent on the specific
reaction conditions and the structure of the final derivative.

Conclusion

(R)-(4-Bromophenyl)(phenyl)methanamine is a fundamentally important chiral building block
in medicinal chemistry and drug development. Its value lies in providing a stereochemically
defined core for the synthesis of complex molecules with specific biological activities. The
synthetic routes outlined in this guide, coupled with an understanding of its application in
targeting the d-opioid receptor and fungal pathogens, provide a solid foundation for
researchers and scientists. Further exploration of novel synthetic methodologies and
applications of this versatile intermediate will continue to be a valuable endeavor in the pursuit
of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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